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Compound of Interest

Compound Name:
1-(4-Piperidyl)acetone

hydrochloride

Cat. No.: B1608690 Get Quote

In the realm of pharmaceutical development and chemical synthesis, an unambiguous

understanding of a molecule's structure is the bedrock upon which all further research is built.

The hydrochloride salt of 1-(4-Piperidyl)acetone, a piperidine derivative, serves as a

quintessential example of a molecule where a combination of analytical techniques is required

for comprehensive characterization. Piperidine-containing structures are pivotal intermediates

in the synthesis of a wide array of pharmaceutical compounds.[1] This guide eschews a rigid,

templated approach to present a logical, in-depth narrative on the elucidation of its molecular

structure. We will explore the causality behind experimental choices, grounding our analysis in

the principles of spectroscopic, crystallographic, and chromatographic techniques to provide a

holistic and validated structural portrait.

Part 1: Foundational Molecular Identity
Before delving into complex analytical methodologies, establishing the molecule's basic identity

is crucial. This foundational data provides the reference points for all subsequent spectral

interpretation and structural validation.

1.1 Chemical and Physical Properties The compound is the hydrochloride salt of 1-(4-

Piperidyl)acetone, formed by the acid-base reaction between the basic secondary amine of the

piperidine ring and hydrochloric acid (HCl).[2] This conversion to a salt form is a common

strategy in pharmaceutical chemistry to enhance the water solubility and bioavailability of

amine-containing molecules.[2]
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Property Value Source

IUPAC Name
1-(piperidin-4-yl)propan-2-

one;hydrochloride
[3]

Molecular Formula C₈H₁₆ClNO (or C₈H₁₅NO·HCl) [3][4][5]

Molecular Weight 177.67 g/mol [3][4]

CAS Number 83929-53-7 [3][5]

Canonical SMILES CC(=O)CC1CCNCC1.Cl [4][6]

InChIKey
HFRVRAMDPDHUSH-

UHFFFAOYSA-N
[4]

1.2 Core Structural Components The structure is composed of three key features:

Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. In this

molecule, the substituents are at the 4-position.

Acetone Moiety: A propan-2-one group attached to the piperidine ring via a methylene

bridge.

Hydrochloride Salt: An ionic bond between the protonated piperidinyl nitrogen (now a

secondary ammonium cation, R₂NH₂⁺) and a chloride anion (Cl⁻).

Caption: Key functional components of the molecule.

Part 2: Spectroscopic Fingerprinting for Structural
Confirmation
Spectroscopy provides the most detailed, non-destructive insight into the molecular framework.

Each technique probes different aspects of the structure, and together, they build a cohesive

and validated picture.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is paramount for mapping the

carbon-hydrogen framework of a molecule. For a hydrochloride salt, the choice of solvent is

critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the
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observation of exchangeable protons (like N-H), which might be lost or broadened in other

solvents.[7]

Workflow for NMR Analysis

NMR Structural Elucidation

1D ¹H NMR 2D COSYIdentifies H-H Coupling

2D HSQCCorrelates Protons to Carbons

1D ¹³C NMR

Final Structure Confirmation

2D HMBC
Confirms 1-Bond Connectivity

Confirms Long-Range Connectivity

Click to download full resolution via product page

Caption: A typical workflow for NMR-based structure confirmation.

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆) The protonated nitrogen atom induces

a significant downfield shift for adjacent protons due to its positive charge.[7]
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity Integration Rationale

-CH₃ (acetyl) ~2.1 Singlet (s) 3H

Isolated methyl

group adjacent to

a carbonyl.

-CH₂- (acetyl) ~2.5 Doublet (d) 2H

Methylene

protons adjacent

to the carbonyl

and coupled to

the C4-methine

proton.

Piperidine

C2,C6-H (axial)
~2.8 - 3.0 Multiplet (m) 2H

Protons adjacent

to the

deshielding N⁺H₂

group.

Piperidine

C3,C5-H (axial &

eq.)

~1.5 - 1.8 Multiplet (m) 4H

Aliphatic protons

on the piperidine

ring.

Piperidine C4-H ~1.9 - 2.1 Multiplet (m) 1H

Methine proton

at the point of

substitution.

Piperidine

C2,C6-H

(equatorial)

~3.2 - 3.4 Multiplet (m) 2H

Protons adjacent

to the

deshielding N⁺H₂

group.

N⁺H₂ ~8.5 - 9.5
Broad Singlet (br

s)
2H

Exchangeable

protons on the

positively

charged

nitrogen,

significantly

deshielded.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆) The carbonyl carbon is the most

downfield signal, a characteristic feature of ketones.

Carbon Assignment Predicted δ (ppm) Rationale

-CH₃ (acetyl) ~30 Aliphatic methyl carbon.

-CH₂- (acetyl) ~45
Methylene carbon adjacent to

the carbonyl.

C4 (piperidine) ~35
Methine carbon at the point of

substitution.

C3, C5 (piperidine) ~30
Methylene carbons beta to the

nitrogen.

C2, C6 (piperidine) ~48
Methylene carbons alpha to

the protonated nitrogen.

C=O (carbonyl) ~208
Ketone carbonyl carbon, highly

deshielded.

2.2 Mass Spectrometry (MS) Mass spectrometry is employed to confirm the molecular weight

and deduce structural information from fragmentation patterns. Electrospray ionization (ESI) is

the ideal technique for this polar, pre-ionized molecule. The analysis would detect the cationic

part of the molecule, [C₈H₁₅NO + H]⁺.

Expected Molecular Ion: The observed mass would correspond to the free base, 1-(piperidin-

4-yl)propan-2-one, which has a molecular weight of 141.21 Da.[4] In positive ion mode ESI,

the primary observed peak would be the protonated molecule [M+H]⁺ at m/z ≈ 142.1.

Key Fragmentation Pathways:

Loss of Acetone Moiety: Cleavage of the bond between the piperidine ring and the side

chain, leading to a fragment corresponding to the piperidinyl cation.

Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom within the ring, a

characteristic pathway for cyclic amines.
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Loss of CH₃CO: A fragment corresponding to the loss of the acetyl group (m/z 43),

resulting in a peak at m/z ≈ 99.

2.3 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying

key functional groups based on their characteristic vibrational frequencies.

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Vibration Type Rationale

N⁺-H 2400 - 2800 (broad) Stretch

Characteristic broad

absorption for a

secondary ammonium

salt.[2]

C-H (sp³) 2850 - 3000 Stretch

Aliphatic C-H bonds in

the piperidine ring and

side chain.

C=O 1705 - 1725 Stretch

Strong, sharp peak

typical for an aliphatic

ketone.

C-N 1180 - 1250 Stretch

Vibration of the

carbon-nitrogen bond

in the piperidine ring.

Part 3: Definitive Structural Analysis and Purity
While spectroscopy provides a robust working model of the structure, crystallography offers the

definitive proof of atomic arrangement in the solid state.

3.1 Single-Crystal X-Ray Crystallography This technique is the gold standard for unambiguous

molecular structure determination. By diffracting X-rays off a single, well-ordered crystal, a

three-dimensional electron density map can be generated, revealing precise atomic positions.

Experimental Protocol: Single-Crystal X-Ray Diffraction
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Crystal Growth: The primary challenge is growing a suitable single crystal. This is typically

achieved by slow evaporation of a saturated solution, or by vapor diffusion. Solvents like

isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether are common choices for

recrystallizing hydrochloride salts.[8]

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a

monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the

crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group.[9] The structure is then solved using direct methods or

Patterson methods to obtain an initial model, which is subsequently refined to best fit the

experimental data.

Expected Outcome: The analysis would provide:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Conformation: The piperidine ring is expected to adopt a stable chair conformation.[10][11]

Stereochemistry: Confirmation that the molecule is achiral.[4]

Ionic Interaction: Direct visualization of the N⁺-H···Cl⁻ ionic bond, including precise bond

lengths and angles, confirming the salt's nature.

3.2 Chromatographic Purity Assessment High-Performance Liquid Chromatography (HPLC) is

essential for verifying the purity of the compound and for quantitative analysis.

Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase of

acetonitrile and water (containing an ionic modifier like ammonium acetate) would be a

standard approach.[12]

Detection: Given the lack of a strong UV chromophore, detection can be challenging. A

universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol

Detector (CAD) would be suitable.[13] Alternatively, coupling the HPLC system to a mass
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spectrometer (LC-MS) provides both high sensitivity and mass confirmation of the eluted

peak.[12][14]

Part 4: Safety and Handling
Proper handling of any chemical intermediate is paramount for laboratory safety. While a

specific Safety Data Sheet (SDS) for this exact compound may not be universally available,

data from structurally related piperidine derivatives and hydrochloride salts provides a reliable

guide.

Hazards: The compound is expected to be a skin and serious eye irritant. Inhalation of dust

may cause respiratory irritation.[15][16][17]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or goggles, and a lab coat.[15][16] Use in a well-ventilated area or a

chemical fume hood to avoid inhaling dust.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]

Hydrochloride salts can be hygroscopic; storage in a desiccator may be necessary.

Disposal: Dispose of contents and container to an approved waste disposal plant, in

accordance with local, regional, and national regulations.[15]

Conclusion
The molecular structure of 1-(4-Piperidyl)acetone hydrochloride is best understood not

through a single measurement, but through the convergence of evidence from multiple

analytical techniques. NMR spectroscopy maps the C-H framework, mass spectrometry

confirms the molecular weight, and IR spectroscopy identifies key functional groups. Finally, X-

ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure

and the nature of the ionic interactions. This multi-faceted, self-validating approach ensures the

highest degree of scientific integrity and provides the trustworthy structural foundation required

for any subsequent research or development activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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